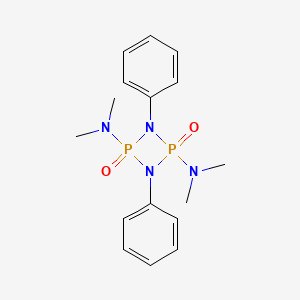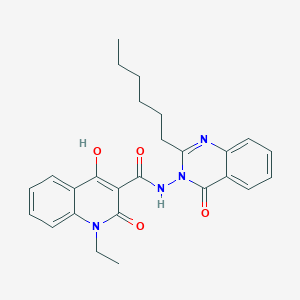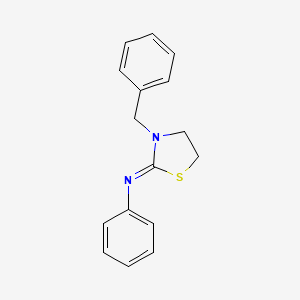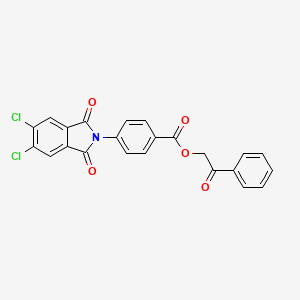![molecular formula C16H21Cl3N2O B11997017 N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide, also known by its chemical formula C₁₆H₂₁Cl₃N₂O, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.
準備方法
Synthetic Routes:: The synthetic route to this compound involves several steps. One common approach is the reaction of 4-methylbenzoyl chloride with 1-azepan-1-amine, followed by trichloroethylation. The detailed reaction conditions and reagents are essential for achieving high yields.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols. Optimization of reaction conditions and purification steps ensures its quality.
化学反応の分析
Reactivity::
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of various functional groups.
Substitution: Exhibits nucleophilic substitution reactions due to the presence of the azepane ring.
Reduction: May be reduced to form corresponding amines or other derivatives.
Trichloroethylation: Trichloroethylating agents (e.g., trichloroethyl chloroformate) are used.
Amination: 1-azepan-1-amine serves as the key reagent.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst.
Major Products:: The major products depend on the specific reaction conditions. These could include trichloroethylated derivatives, substituted benzamides, or even cyclization products.
科学的研究の応用
This compound finds applications across various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in material science or as a precursor for other compounds.
作用機序
The precise mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
While N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide stands out for its trichloroethyl group and azepane ring, similar compounds include:
- N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-4-tert-butylbenzamide
- 4-methyl-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
特性
分子式 |
C16H21Cl3N2O |
|---|---|
分子量 |
363.7 g/mol |
IUPAC名 |
N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide |
InChI |
InChI=1S/C16H21Cl3N2O/c1-12-7-6-8-13(11-12)14(22)20-15(16(17,18)19)21-9-4-2-3-5-10-21/h6-8,11,15H,2-5,9-10H2,1H3,(H,20,22) |
InChIキー |
GOHCZEBRQIWARD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)



![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)
![4-((E)-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazono}methyl)-2,6-dimethoxyphenyl acetate](/img/structure/B11996967.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11997011.png)
